molecular formula C9H6Cl2F3N B13704858 N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride

N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride

Katalognummer: B13704858
Molekulargewicht: 256.05 g/mol
InChI-Schlüssel: SHSOTAXCDXWWIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a 3-chloro-4-methylphenyl ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 3-chloro-4-methylaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-chloro-4-methylaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The imidoyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of imidoyl derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding amide and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution and addition reactions.

    Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions.

    Solvents: Organic solvents like dichloromethane and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Hydrolysis Products: The hydrolysis of this compound results in the formation of 3-chloro-4-methylphenylamide and hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride involves its interaction with nucleophilic sites in target molecules. The imidoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biological macromolecules. This reactivity is exploited in various chemical and biological applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various applications.

Eigenschaften

Molekularformel

C9H6Cl2F3N

Molekulargewicht

256.05 g/mol

IUPAC-Name

N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H6Cl2F3N/c1-5-2-3-6(4-7(5)10)15-8(11)9(12,13)14/h2-4H,1H3

InChI-Schlüssel

SHSOTAXCDXWWIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N=C(C(F)(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.